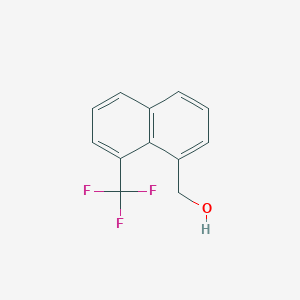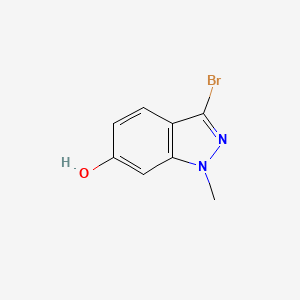
((2-Methylquinolin-8-yl)oxy)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Methylquinolin-8-yl)oxy)methyl acetate is a chemical compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Methylquinolin-8-yl)oxy)methyl acetate typically involves the reaction of 2-methylquinolin-8-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
((2-Methylquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
作用機序
The mechanism of action of ((2-Methylquinolin-8-yl)oxy)methyl acetate varies depending on its application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion.
Biological Activity: The quinoline moiety interacts with various biological targets, such as enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Known for its corrosion inhibition properties.
1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole Derivatives: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
((2-Methylquinolin-8-yl)oxy)methyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
(2-methylquinolin-8-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H13NO3/c1-9-6-7-11-4-3-5-12(13(11)14-9)17-8-16-10(2)15/h3-7H,8H2,1-2H3 |
InChIキー |
SJVWYXKFFMZWFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2OCOC(=O)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)










![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)

